ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Description
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group and an acetyl-linked 5-bromoindole moiety.
Properties
Molecular Formula |
C17H20BrN3O3 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 4-[2-(5-bromoindol-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-11-14(18)3-4-15(13)21/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
NSTPZPKZJUIUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acetylation: The 5-bromoindole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.
Piperazine Coupling: The acetylated product is reacted with ethyl 1-piperazinecarboxylate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 5-bromoindole-2,3-dione.
Reduction: Formation of 1H-indole-1-yl acetate.
Substitution: Formation of 5-azido-1H-indol-1-yl acetate.
Scientific Research Applications
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to analogs with variations in halogenation, heterocyclic substituents, and functional groups. Key structural and functional differences are summarized below:
Table 1: Comparative Analysis of Ethyl 4-[(5-Bromo-1H-Indol-1-yl)Acetyl]-1-Piperazinecarboxylate and Analogs
Structural and Functional Insights
Halogenation Effects :
- The 5-bromo substituent increases molecular weight and lipophilicity compared to 5-fluoro (356.33 g/mol) and 5-chloro (335.78 g/mol) analogs. Bromine’s larger atomic radius may enhance steric hindrance and π-π stacking interactions in biological targets .
- The 5-chloro analog exhibits moderate water solubility (7 µg/mL), suggesting halogen choice significantly impacts physicochemical properties .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling 5-bromoindole with an acetyl chloride intermediate, followed by conjugation to the piperazine carboxylate core. Similar methods are reported for analogs using EDC/HOBt-mediated amide bond formation .
Cinnamoyl-piperazine analogs () demonstrate antimicrobial and anticancer properties, suggesting the acetyl-piperazine scaffold is pharmacologically versatile .
Biological Activity
Ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C14H16BrN3O3 and a molecular weight of approximately 356.2 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Research indicates that compounds with indole structures can inhibit cystathionine γ-lyase (CSE) in bacteria, enhancing the efficacy of antibiotics against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antimicrobial Activity : The presence of the bromine atom in the indole structure enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
Antimicrobial Efficacy
A study assessing the antimicrobial activity of this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Case Study on Antibiotic Potentiation : In a controlled study, this compound was combined with traditional antibiotics. The results showed a synergistic effect, significantly reducing bacterial resistance and enhancing treatment outcomes for infections caused by resistant strains .
- Cancer Research : Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Toxicity and Safety Profile
While promising, the safety profile of this compound requires further investigation. Toxicological assessments have indicated low toxicity in vitro; however, comprehensive in vivo studies are necessary to evaluate its safety before clinical application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
